Tert-butyl 2-(fluoromethyl)-4-oxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(fluoromethyl)-4-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a fluoromethyl group, and a ketone functional group within the piperidine ring. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(fluoromethyl)-4-oxopiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via a nucleophilic substitution reaction using a fluoromethylating agent such as fluoroiodomethane.
Formation of the Ketone Group: The ketone group can be introduced through an oxidation reaction, often using oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to achieve better control over reaction conditions and to minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 2-(fluoromethyl)-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of tert-butyl 2-(fluoromethyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to these targets, while the ketone and ester groups can participate in various chemical reactions that modulate the compound’s activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(methyl)-4-oxopiperidine-1-carboxylate: Similar structure but lacks the fluorine atom.
Tert-butyl 2-(chloromethyl)-4-oxopiperidine-1-carboxylate: Similar structure but contains a chlorine atom instead of fluorine.
Tert-butyl 2-(hydroxymethyl)-4-oxopiperidine-1-carboxylate: Similar structure but contains a hydroxyl group instead of fluorine.
Uniqueness
Tert-butyl 2-(fluoromethyl)-4-oxopiperidine-1-carboxylate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-(fluoromethyl)-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-5-4-9(14)6-8(13)7-12/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFYENYYONOJBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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